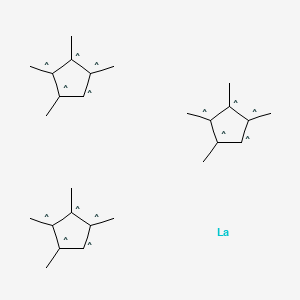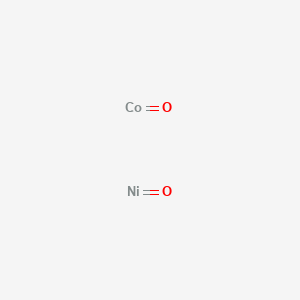
Nickel cobalt oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel cobalt oxide is a binary metal oxide compound composed of nickel and cobalt. It is known for its unique properties, such as high electrical conductivity, thermal stability, and catalytic activity. This compound is widely used in various applications, including energy storage devices, catalysis, and electronic materials.
Vorbereitungsmethoden
Nickel cobalt oxide can be synthesized using several methods, including:
Self-combustion Method: This involves the combustion of a mixture of nickel and cobalt nitrates, followed by sintering at different temperatures (400°C, 500°C, 600°C) for varying durations (60, 120, 180 minutes).
Co-precipitation Method: This method involves the precipitation of nickel and cobalt hydroxides from their respective nitrate solutions, followed by thermal dehydration to form the oxide.
Sol-gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to form the oxide.
Analyse Chemischer Reaktionen
Nickel cobalt oxide undergoes various chemical reactions, including:
Reduction: It can be reduced to its metallic form under certain conditions, such as in the presence of hydrogen gas.
Substitution: This compound can undergo substitution reactions where one metal ion is replaced by another, altering its properties.
Common reagents used in these reactions include hydrogen gas, ethanol, and various metal nitrates. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Nickel cobalt oxide has a wide range of scientific research applications, including:
Energy Storage: It is used in supercapacitors and lithium-ion batteries due to its high electrical conductivity and stability.
Electronic Materials: It is used in the fabrication of electronic devices due to its unique electrical properties.
Biomedical Applications: This compound nanoparticles have shown potential in biomedical applications, such as drug delivery and imaging.
Wirkmechanismus
The mechanism by which nickel cobalt oxide exerts its effects involves several molecular targets and pathways. For example, in catalysis, the compound facilitates the transfer of electrons between reactants, promoting the desired chemical reactions. In energy storage devices, it enhances the charge transfer and storage capacity due to its high electrical conductivity and surface area .
Vergleich Mit ähnlichen Verbindungen
Nickel cobalt oxide can be compared with other similar compounds, such as:
Lithium nickel manganese cobalt oxide: This compound is used in lithium-ion batteries and has a similar layered structure, but with the addition of manganese for improved stability.
Nickel cobalt sulfide: This compound has similar catalytic properties but differs in its chemical composition and specific applications.
This compound stands out due to its unique combination of properties, making it highly versatile and valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
CoNiO2 |
|---|---|
Molekulargewicht |
149.625 g/mol |
IUPAC-Name |
oxocobalt;oxonickel |
InChI |
InChI=1S/Co.Ni.2O |
InChI-Schlüssel |
YTBWYQYUOZHUKJ-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Co].O=[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)
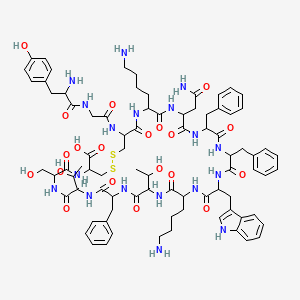




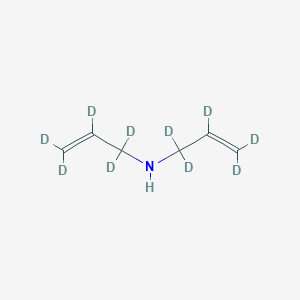


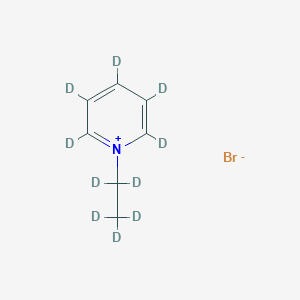
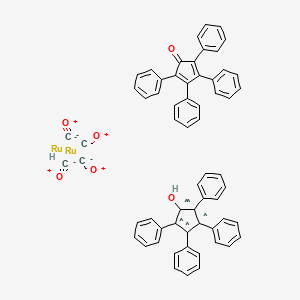
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)

